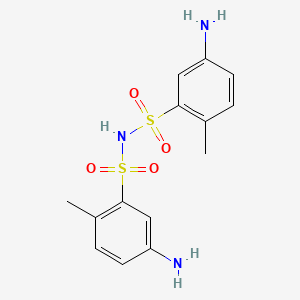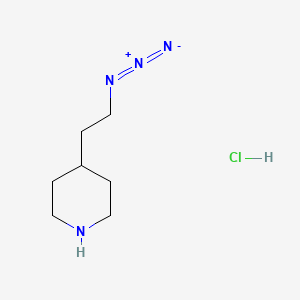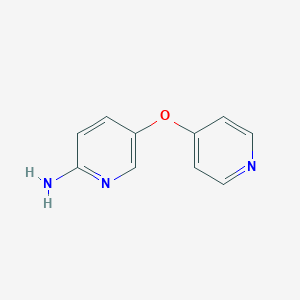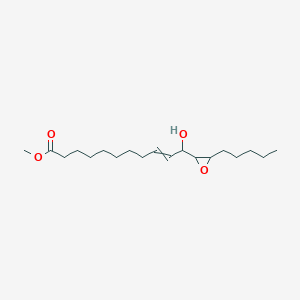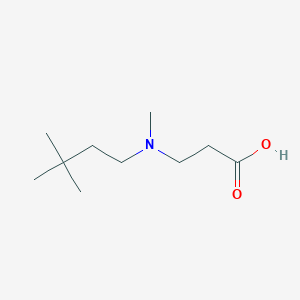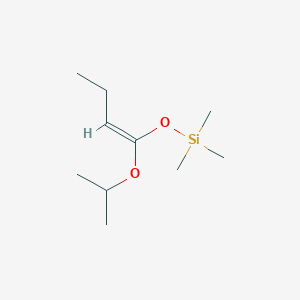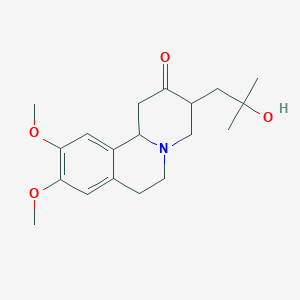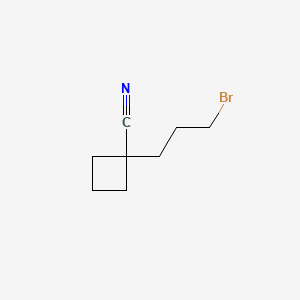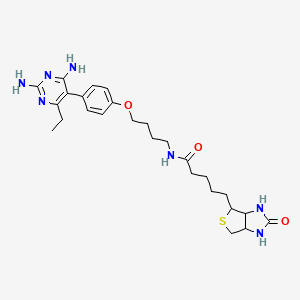
Pyrimethamine Biotin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimethamine Biotin is a biotin derivative of pyrimethamine, a potent inhibitor of Mdr-1 (P-glycoprotein). Pyrimethamine is an antiparasitic drug used in the prevention and treatment of toxoplasmosis and malaria . The combination of these two compounds enhances the effectiveness of pyrimethamine by preventing the efflux of active compounds from the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrimethamine typically begins with p-chlorophenylacetonitrile, which undergoes a condensation reaction with ethyl propionate ester. The product of this reaction then reacts with diazomethane to form an enol ether, which subsequently reacts with free guanidine in a second condensation reaction . The biotin derivative is then synthesized by conjugating biotin to pyrimethamine through a suitable linker.
Industrial Production Methods
Industrial production of pyrimethamine involves large-scale chemical synthesis using the aforementioned synthetic routes. The production of biotin, on the other hand, can be achieved through chemical synthesis or microbial fermentation. Microbial production offers an environmentally sustainable alternative with promising prospects .
Análisis De Reacciones Químicas
Types of Reactions
Pyrimethamine Biotin undergoes various chemical reactions, including:
Oxidation: Pyrimethamine can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert pyrimethamine to its amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring of pyrimethamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyrimethamine N-oxide.
Reduction: Pyrimethamine amine derivatives.
Substitution: Various substituted pyrimethamine derivatives.
Aplicaciones Científicas De Investigación
Pyrimethamine Biotin has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of Mdr-1 (P-glycoprotein) and its effects on drug resistance.
Biology: Employed in the study of cellular transport mechanisms and the role of biotin in metabolic processes.
Industry: Applied in the production of biotin-enriched supplements and pharmaceuticals.
Mecanismo De Acción
Pyrimethamine inhibits the dihydrofolate reductase of plasmodia, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This leads to the failure of nuclear division at the time of schizont formation in erythrocytes and liver. The action of pyrimethamine against Toxoplasma gondii is greatly enhanced when used in conjunction with sulfonamides . Biotin, as a coenzyme, plays a role in protein synthesis, including the production of keratin .
Comparación Con Compuestos Similares
Similar Compounds
Trimethoprim: Another dihydrofolate reductase inhibitor used in combination with sulfamethoxazole for the treatment of bacterial infections.
Methotrexate: A folic acid antagonist used in the treatment of cancer and autoimmune diseases.
Sulfadoxine: Often used in combination with pyrimethamine for the treatment of malaria.
Uniqueness
Pyrimethamine Biotin is unique due to its dual functionality. It combines the antiparasitic properties of pyrimethamine with the metabolic benefits of biotin, enhancing its effectiveness in inhibiting Mdr-1 (P-glycoprotein) and preventing drug resistance .
Propiedades
Fórmula molecular |
C26H37N7O3S |
|---|---|
Peso molecular |
527.7 g/mol |
Nombre IUPAC |
N-[4-[4-(2,4-diamino-6-ethylpyrimidin-5-yl)phenoxy]butyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C26H37N7O3S/c1-2-18-22(24(27)33-25(28)30-18)16-9-11-17(12-10-16)36-14-6-5-13-29-21(34)8-4-3-7-20-23-19(15-37-20)31-26(35)32-23/h9-12,19-20,23H,2-8,13-15H2,1H3,(H,29,34)(H2,31,32,35)(H4,27,28,30,33) |
Clave InChI |
BFKUOZXULQKXMB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)OCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


